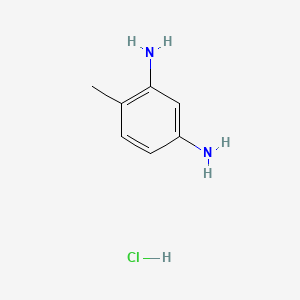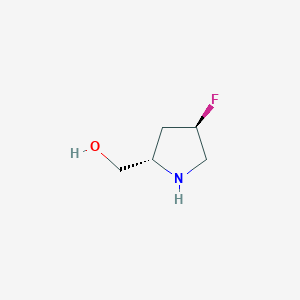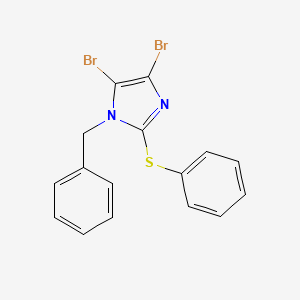
1-Benzyl-4,5-dibromo-2-(phenylsulfanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a phenylmethyl group at the 1 position, and a phenylthio group at the 2 position
Métodos De Preparación
The synthesis of 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound, followed by the introduction of the phenylmethyl and phenylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents. The choice of catalysts, solvents, and reaction conditions is optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of bromine atoms or reduction of the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its ability to disrupt cellular pathways and inhibit the growth of pathogens or cancer cells.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism by which 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and phenylthio groups contribute to its binding affinity and specificity, allowing it to modulate the activity of target proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular stress responses.
Comparación Con Compuestos Similares
Similar compounds to 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- include other substituted imidazoles such as:
4,5-Dibromo-1-methyl-1H-imidazole: Lacks the phenylmethyl and phenylthio groups, resulting in different chemical properties and applications.
1-Phenyl-2-thioimidazole: Contains a phenyl group at the 1 position and a thio group at the 2 position, but lacks bromine substitutions.
2-Phenylthio-1H-imidazole: Similar to the target compound but without bromine atoms at the 4 and 5 positions.
Propiedades
Número CAS |
101853-86-5 |
|---|---|
Fórmula molecular |
C16H12Br2N2S |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
1-benzyl-4,5-dibromo-2-phenylsulfanylimidazole |
InChI |
InChI=1S/C16H12Br2N2S/c17-14-15(18)20(11-12-7-3-1-4-8-12)16(19-14)21-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
BWPZCKXAHHFOPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N=C2SC3=CC=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
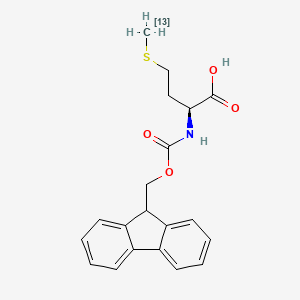
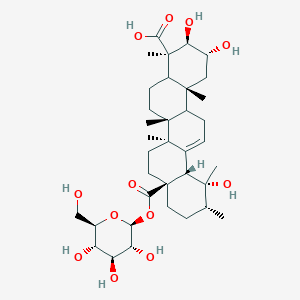
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
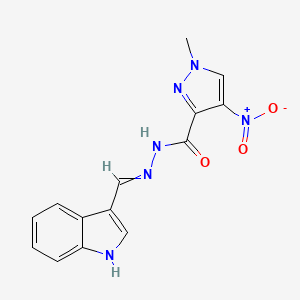
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)

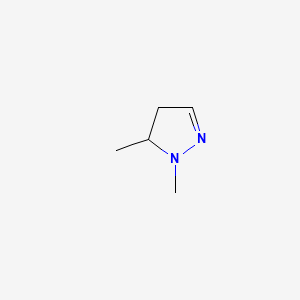
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
